Structural Differentiation of TLR7/8 Agonist 4 via C8-Piperazinyl Substitution
TLR7/8 agonist 4 possesses a unique 8-piperazinyl group on its imidazoquinoline core, a structural feature absent in the prototypical agonists Resiquimod (R848) and Imiquimod [1]. While the precise quantitative impact of this specific substitution on TLR7 vs. TLR8 potency for this exact compound is not publicly available, structure-activity relationship (SAR) studies on closely related imidazoquinolines demonstrate that substitutions at the C7 (analogous to the C8 position) can increase potency by up to 4-fold for TLR8 and 2-fold for TLR7 compared to Resiquimod, and up to 100-fold compared to Imiquimod for TLR7 [2]. This class-level inference establishes that the C8 modification in TLR7/8 agonist 4 is a critical differentiator likely conferring a distinct potency and selectivity profile compared to earlier-generation agonists.
| Evidence Dimension | Structural feature differentiating TLR7/8 agonist 4 from in-class comparators |
|---|---|
| Target Compound Data | 2-butyl-8-(1-piperazinyl)-3H-imidazo[4,5-c]quinolin-4-amine [1] |
| Comparator Or Baseline | Resiquimod (R848): 4-amino-2-(ethoxymethyl)-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol; Imiquimod: 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine |
| Quantified Difference | C8-piperazinyl substitution in target compound vs. unsubstituted C8 in Resiquimod and Imiquimod. For context, SAR studies show C7-substitutions can confer up to 4-fold increase in TLR8 activity and 100-fold increase in TLR7 activity vs. Imiquimod [2]. |
| Conditions | Structural comparison and SAR context derived from imidazoquinoline analog studies |
Why This Matters
This structural differentiation is critical for procurement as it defines the compound's potential for a unique pharmacological profile not achievable with generic, unsubstituted imidazoquinolines.
- [1] InvivoChem. (n.d.). TLR7/8 agonist 4 (compound 41) Product Page. Retrieved April 19, 2026, from https://www.invivochem.cn/TLR7-8-agonist-4.html View Source
- [2] Larson, P., Kucaba, T. A., Xiong, Z., Olin, M. R., Griffith, T. S., & Ferguson, D. M. (2020). Further exploration of the structure-activity relationship of imidazoquinolines; identification of potent C7-substituted imidazoquinolines. Bioorganic & Medicinal Chemistry Letters, 30(2), 126788. View Source
